6-Phosphogluconic acid trisodium salt
Overview
Description
Synthesis Analysis
The synthesis processes of compounds related to 6-PG-Na+ often involve complex reactions and are characterized by their specificity to the desired end product's structural and functional requirements. For example, the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt and similar compounds involves detailed steps, characterized by reactions that ensure the introduction of specific functional groups or the formation of a desired molecular structure, indicative of the methodologies that might be applied in synthesizing 6-PG-Na+ derivatives (Turhanen, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-PG-Na+ is determined through advanced techniques such as X-ray diffraction analysis, which helps in understanding the spatial arrangement of atoms within the molecule. For instance, the crystal structure analysis of monosodium salt 2,4,6-trimercapto-s-triazine Na(H2O)3C3H2N3S3 provides insights into the coordination geometry and molecular interaction, which are critical in understanding the behavior and reactivity of 6-PG-Na+ (Lin Chun-ling, 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of 6-PG-Na+ and related compounds are influenced by their molecular structure. For example, the reactivity of 6-phosphogluconolactone with hydroxylamine highlights the electrophilic nature of the compound, suggesting that 6-PG-Na+ may exhibit similar reactivity patterns towards nucleophiles, impacting its utility in various applications (Rakitzis & Papandreou, 1998).
Scientific Research Applications
Drug Delivery and Wound Dressing : It serves as a non-toxic cross-linker for chitosan-based ionic hydrogels, showing promise as a drug delivery system and for wound dressing applications (Martínez-Martínez et al., 2018).
Studying Antiviral and Cytostatic Activity : Trisodium salts of monosubstituted diphosphonic acids, including 6-Phosphogluconic acid trisodium salt, are useful model compounds for exploring antiviral and cytostatic activities of phosphorous derivatives of purine and pyrimidine bases (Gregáň et al., 1996).
Photolysis Studies : Photolysis of disodium -D-glucose 6-phosphate in aqueous solutions produces 6-phosphogluconate and other compounds, indicating a potential role in photochemical reactions (Triantaphylidès & Halmann, 1975).
Laboratory Applications : Its synthesis shows potential for various laboratory uses, such as metals-citricacid-oxides and acidity control (Randriana et al., 2021).
Purification of Biomolecules : An aqueous two-phase system including PEG/FBP trisodium salt effectively purifies an α-amylase inhibitor from wheat flour (Chen et al., 2008).
Sensory Applications : A fluorescence sensor, utilizing 6-Phosphogluconic acid trisodium salt, accurately quantifies pH values in a specific range, though its practical use is limited by slow photodegradation (Zhujun & Seitz, 1984).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
6-Phosphogluconic acid trisodium salt has been used in a study to assess a spectrophotometric method for the determination of creative phosphokinase and myokinase . It has also been used in a study to investigate the reversible enzymatic synthesis of diphosphopyridine nucleotide and inorganic pyrophosphate . These studies suggest that 6-Phosphogluconic acid trisodium salt could have potential applications in biochemical research and medicine .
properties
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t2-,3-,4+,5-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSOSFCUWVWAQ-CXKLNRRHSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Na3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phosphogluconic acid trisodium salt | |
CAS RN |
53411-70-4 | |
Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.